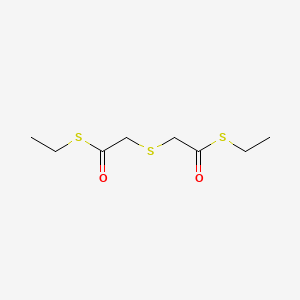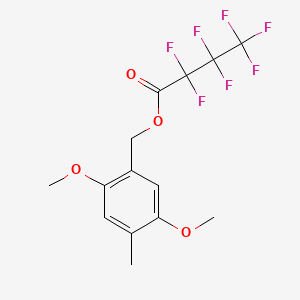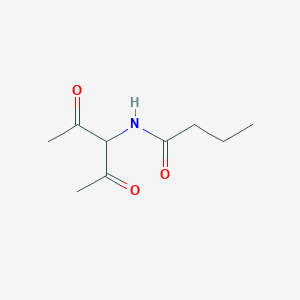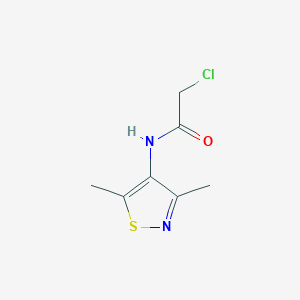silane CAS No. 88261-97-6](/img/structure/B14396589.png)
[1-(Benzenesulfonyl)-2-(tributylstannyl)decyl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzenesulfonyl)-2-(tributylstannyl)decylsilane: is an organosilicon compound that features a unique combination of benzenesulfonyl, tributylstannyl, and trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-2-(tributylstannyl)decylsilane typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with a decyl alcohol derivative to form the benzenesulfonyl decyl intermediate. This intermediate is then reacted with tributyltin hydride in the presence of a catalyst to introduce the tributylstannyl group. Finally, the trimethylsilyl group is introduced through a reaction with trimethylsilyl chloride under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The benzenesulfonyl group can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: The tributylstannyl group can be reduced to form the corresponding tin-free compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Tin-free compounds.
Substitution: Compounds with various functional groups replacing the trimethylsilyl group.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions.
Synthesis: It serves as a building block in the synthesis of more complex molecules.
Biology:
Bioconjugation: The compound can be used to modify biomolecules for research purposes.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Benzenesulfonyl)-2-(tributylstannyl)decylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The benzenesulfonyl group can act as an electrophile, the tributylstannyl group can participate in radical reactions, and the trimethylsilyl group can be easily substituted. These properties make the compound versatile in different chemical environments.
Comparación Con Compuestos Similares
- 1-(Benzenesulfonyl)-2-(trimethylsilyl)decyltin
- 1-(Benzenesulfonyl)-2-(tributylstannyl)decylsilane
Uniqueness: The unique combination of benzenesulfonyl, tributylstannyl, and trimethylsilyl groups in 1-(Benzenesulfonyl)-2-(tributylstannyl)decylsilane) provides it with distinct reactivity and versatility compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and material science applications.
Propiedades
Número CAS |
88261-97-6 |
|---|---|
Fórmula molecular |
C31H60O2SSiSn |
Peso molecular |
643.7 g/mol |
Nombre IUPAC |
[1-(benzenesulfonyl)-2-tributylstannyldecyl]-trimethylsilane |
InChI |
InChI=1S/C19H33O2SSi.3C4H9.Sn/c1-5-6-7-8-9-10-14-17-19(23(2,3)4)22(20,21)18-15-12-11-13-16-18;3*1-3-4-2;/h11-13,15-17,19H,5-10,14H2,1-4H3;3*1,3-4H2,2H3; |
Clave InChI |
IKPFAKWXUWSLND-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C([Si](C)(C)C)S(=O)(=O)C1=CC=CC=C1)[Sn](CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate](/img/structure/B14396524.png)

![N-Ethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14396546.png)



![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)



![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(piperidin-1-yl)propanamide](/img/structure/B14396595.png)
methyl}-1H-1,2,4-triazole](/img/structure/B14396596.png)

